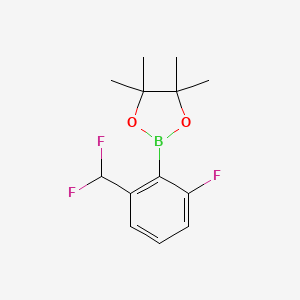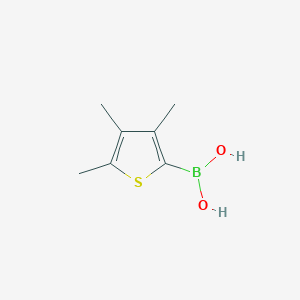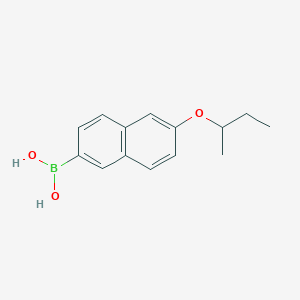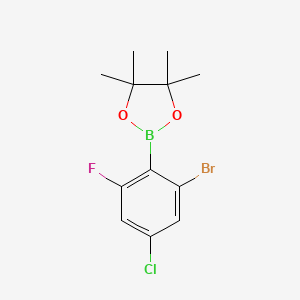![molecular formula C18H23NO4 B14025072 (1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL 3-TERT-BUTYL (1R,5R)-3-AZABICYCLO[310]HEXANE-1,3-DICARBOXYLATE is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 1-BENZYL 3-TERT-BUTYL (1R,5R)-3-AZABICYCLO[3.1.0]HEXANE-1,3-DICARBOXYLATE involves several steps. One common method includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is efficient, versatile, and sustainable compared to traditional batch processes. Additionally, photochemistry can be employed to access new building blocks via [2 + 2] cycloaddition, which can be readily derivatized with numerous transformations .
Chemical Reactions Analysis
1-BENZYL 3-TERT-BUTYL (1R,5R)-3-AZABICYCLO[3.1.0]HEXANE-1,3-DICARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research. It is used in the synthesis of bio-active compounds, particularly in the development of new bicyclic structures that are valuable in medicinal chemistry . The compound’s unique configuration allows for the exploration of novel sp3-rich chemical space, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-BENZYL 3-TERT-BUTYL (1R,5R)-3-AZABICYCLO[3.1.0]HEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-BENZYL 3-TERT-BUTYL (1R,5R)-3-AZABICYCLO[3.1.0]HEXANE-1,3-DICARBOXYLATE can be compared with other similar compounds, such as tert-Butyl (1R,3R,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate . These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique configuration of 1-BENZYL 3-TERT-BUTYL (1R,5R)-3-AZABICYCLO[3.1.0]HEXANE-1,3-DICARBOXYLATE makes it particularly valuable in exploring new chemical spaces and developing novel bio-active compounds.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-O-benzyl 3-O-tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-14-9-18(14,12-19)15(20)22-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-,18-/m0/s1 |
InChI Key |
VHSKQTQSMHAHNV-KSSFIOAISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)



![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
![3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14025035.png)



